3-Hydroxy-4-nitrobenzonitrile
CAS No.: 18495-15-3
Cat. No.: VC21064137
Molecular Formula: C7H4N2O3
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18495-15-3 |
---|---|
Molecular Formula | C7H4N2O3 |
Molecular Weight | 164.12 g/mol |
IUPAC Name | 3-hydroxy-4-nitrobenzonitrile |
Standard InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H |
Standard InChI Key | JHNIFYUIFUWEFO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C#N)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1C#N)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Identity
3-Hydroxy-4-nitrobenzonitrile possesses a well-defined chemical structure with multiple functional groups that influence its reactivity and properties.
Molecular Structure
The compound features a benzene ring with three substituents: a cyano group, a hydroxyl group, and a nitro group. The cyano group is positioned meta to the hydroxyl group and para to the nitro group . This specific arrangement of electron-withdrawing and electron-donating groups creates an interesting electronic distribution within the molecule.
Identifiers and Nomenclature
The compound is known by several names and identifiers in chemical databases and literature:
Identifier Type | Value |
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Common Name | 3-Hydroxy-4-nitrobenzonitrile |
CAS Registry Number | 18495-15-3 |
Synonyms | 2-nitro-5-cyanophenol, Benzonitrile,3-hydroxy-4-nitro- |
SMILES | C1=CC(=C(C=C1C#N)O)N+[O-] |
InChI | InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H |
InChIKey | JHNIFYUIFUWEFO-UHFFFAOYSA-N |
Table 1: Chemical identifiers of 3-Hydroxy-4-nitrobenzonitrile
Physical Properties
3-Hydroxy-4-nitrobenzonitrile exhibits specific physical characteristics that are important for its handling, storage, and potential applications.
Basic Physical Characteristics
The compound exists as a solid at standard temperature and pressure, with several measured and calculated physical properties:
Property | Value |
---|---|
Molecular Weight | 164.12 g/mol |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 313.6±32.0 °C at 760 mmHg |
Flash Point | 143.5±25.1 °C |
Physical State | Solid |
Table 2: Physical properties of 3-Hydroxy-4-nitrobenzonitrile
Synthesis Methods
Related Photochemical Reactions
Search result describes photoreactions of bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) in water containing sodium nitrite. While this doesn't directly describe the synthesis of 3-Hydroxy-4-nitrobenzonitrile, it demonstrates that nitrite ions can be photoincorporated into similar benzonitrile structures. The study reported that irradiation of bromoxynil in the presence of sodium nitrite produced compounds including 3‐bromo‐4‐hydroxy‐5‐nitrobenzonitrile and 4‐hydroxy‐3‐nitrobenzonitrile .
Chemical Reactivity
The reactivity of 3-Hydroxy-4-nitrobenzonitrile is influenced by its three functional groups, each contributing distinct chemical behaviors.
Functional Group Reactivity
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The hydroxyl group (-OH) can participate in hydrogen bonding and can be derivatized through esterification or etherification reactions.
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The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring toward nucleophilic aromatic substitution reactions and potentially undergoing reduction to form an amino group.
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The cyano group (-C≡N) can be hydrolyzed to carboxylic acid or reduced to form primary amines or aldehydes.
Analytical Methods
Standard analytical techniques can be employed to characterize and identify 3-Hydroxy-4-nitrobenzonitrile.
Identification Techniques
The search results mention gas chromatography-mass spectrometry (GC-MS) and FT-IR spectroscopy as techniques used to identify similar compounds . These would likely be effective for 3-Hydroxy-4-nitrobenzonitrile as well:
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Chromatographic methods (HPLC, GC) for purity analysis
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Mass spectrometry for molecular weight confirmation
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NMR spectroscopy for structural elucidation
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IR spectroscopy for functional group identification
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